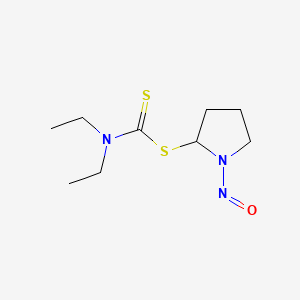
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a diethylcarbamodithioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate typically involves the reaction of pyrrolidine derivatives with nitrosating agents. One common method includes the nitrosation of pyrrolidine-2-carbaldehyde followed by the introduction of the diethylcarbamodithioate group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and carbamodithioate groups into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosopyrrolidine: A related compound with a similar nitroso group attached to a pyrrolidine ring.
N-Nitrosodiethylamine: Another nitrosamine with a diethylamine group instead of the carbamodithioate moiety.
Uniqueness
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate is unique due to the presence of both the nitroso and carbamodithioate groups, which confer distinct chemical reactivity and potential applications compared to other nitrosamines. Its specific structure allows for unique interactions with biological targets and diverse chemical transformations.
Propiedades
Número CAS |
82846-54-6 |
|---|---|
Fórmula molecular |
C9H17N3OS2 |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
(1-nitrosopyrrolidin-2-yl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H17N3OS2/c1-3-11(4-2)9(14)15-8-6-5-7-12(8)10-13/h8H,3-7H2,1-2H3 |
Clave InChI |
DCEAHLIVXZOPKQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC1CCCN1N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



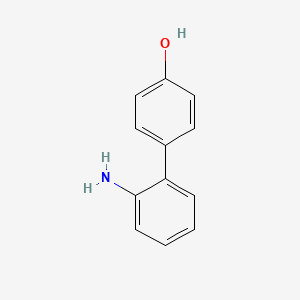
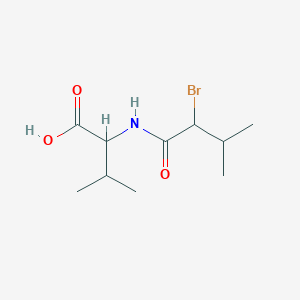
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)
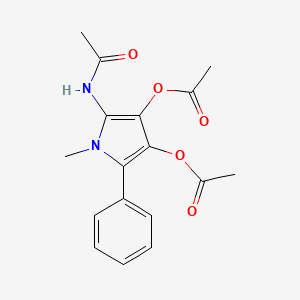
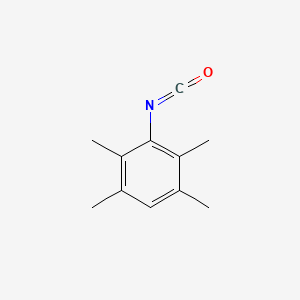
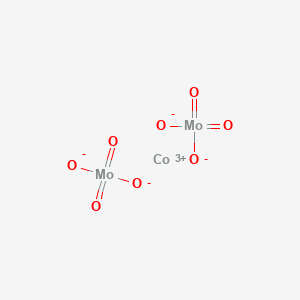

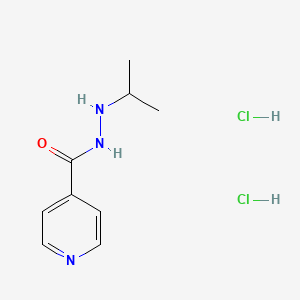
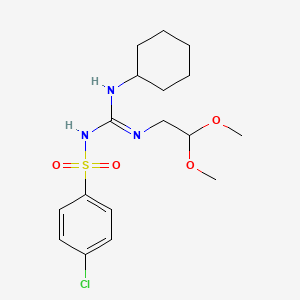
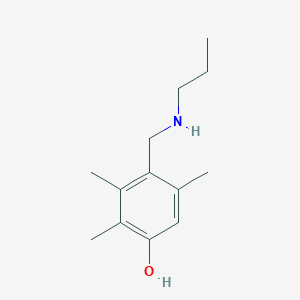

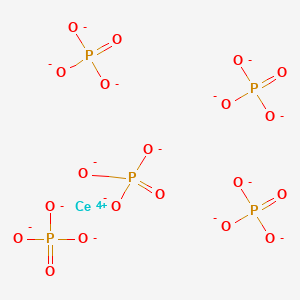
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
